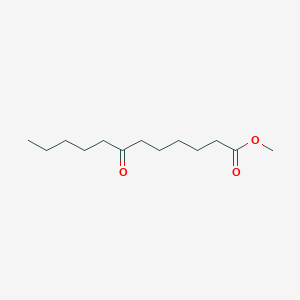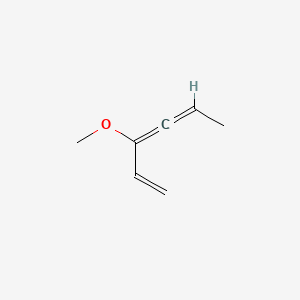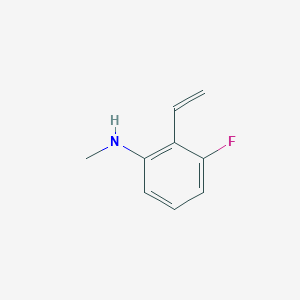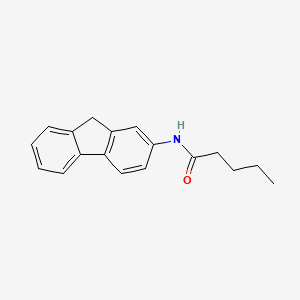
Valeramide, N-(2-fluorenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Valeramide, N-(2-fluorenyl)- typically involves the amidation reaction between valeric acid and 2-aminofluorene. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or tetrahydrofuran (THF) for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of Valeramide, N-(2-fluorenyl)- may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Valeramide, N-(2-fluorenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring of the fluorenyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Fluorenylamine derivatives.
Substitution: Halogenated or nitrated fluorenyl compounds.
Applications De Recherche Scientifique
Valeramide, N-(2-fluorenyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a component in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of Valeramide, N-(2-fluorenyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can undergo metabolic transformations, including hydroxylation and deacetylation, leading to the formation of reactive intermediates that can bind to proteins and DNA. These interactions can result in various biological effects, including enzyme inhibition and modulation of gene expression.
Comparaison Avec Des Composés Similaires
Valeramide, N-(2-fluorenyl)- can be compared with other similar compounds, such as:
2-Acetylaminofluorene: A carcinogenic derivative of fluorene used in the study of carcinogenesis.
N-(2-Fluorenyl)acetamide: Another fluorenyl derivative with similar chemical properties but different biological activities.
Uniqueness
Valeramide, N-(2-fluorenyl)- is unique due to its specific structure, which combines the properties of valeramide and fluorenyl groups. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
60550-79-0 |
|---|---|
Formule moléculaire |
C18H19NO |
Poids moléculaire |
265.3 g/mol |
Nom IUPAC |
N-(9H-fluoren-2-yl)pentanamide |
InChI |
InChI=1S/C18H19NO/c1-2-3-8-18(20)19-15-9-10-17-14(12-15)11-13-6-4-5-7-16(13)17/h4-7,9-10,12H,2-3,8,11H2,1H3,(H,19,20) |
Clé InChI |
JGKMSTDDFLUTAF-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(7-(Mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid](/img/structure/B13949658.png)

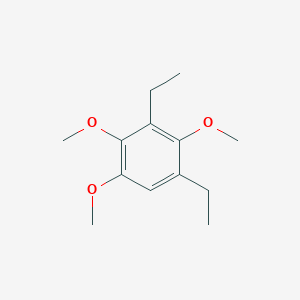
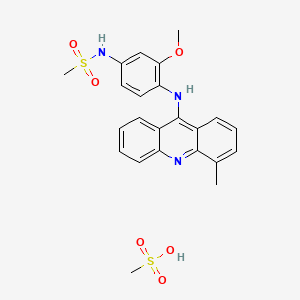

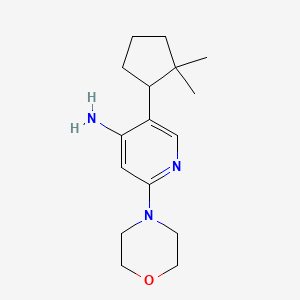
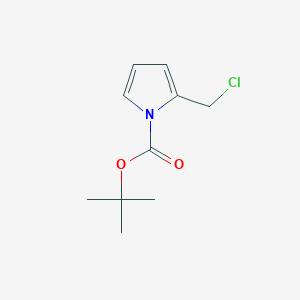
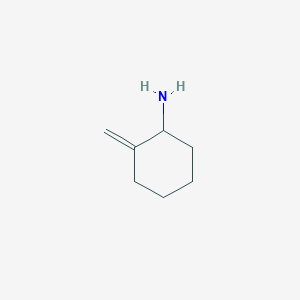
![2-(8-Amino-2-azaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B13949721.png)
![N-[(1R)-2-Amino-1-(4-methoxyphenyl)-2-oxoethyl]-4-methoxybenzeneacetamide](/img/structure/B13949734.png)
